molecular formula C15H11NO3 B7762955 3-Nitrochalcone CAS No. 24721-24-2

3-Nitrochalcone

Cat. No.: B7762955
CAS No.: 24721-24-2
M. Wt: 253.25 g/mol
InChI Key: SMFBODMWKWBFOK-MDZDMXLPSA-N
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Description

3-Nitrochalcone is an organic compound with the molecular formula C15H11NO3 It is a derivative of chalcone, which is an α,β-unsaturated ketone Chalcones are known for their diverse biological activities and are widely studied for their potential pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitrochalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of an aryl aldehyde with an aryl methyl ketone in the presence of a base. For this compound, the specific reactants are 3-nitrobenzaldehyde and acetophenone. The reaction is typically carried out in an alcoholic solvent such as ethanol, with sodium hydroxide as the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Purification is usually achieved through recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Nitrochalcone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitro-substituted benzoic acids.

    Reduction: The nitro group can be reduced to an amino group, forming 3-aminochalcone.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

Scientific Research Applications

3-Nitrochalcone has a wide range of applications in scientific research:

Comparison with Similar Compounds

3-Nitrochalcone can be compared with other chalcone derivatives:

    3-Aminochalcone: Similar structure but with an amino group instead of a nitro group. It has different biological activities and applications.

    4-Nitrochalcone: Another nitro-substituted chalcone with the nitro group at the para position. It exhibits different reactivity and biological properties.

    3,4-Dimethoxychalcone: A methoxy-substituted chalcone with distinct pharmacological activities.

Uniqueness: this compound is unique due to its specific nitro substitution, which imparts distinct chemical reactivity and biological activities compared to other chalcone derivatives .

Properties

IUPAC Name

(E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c17-15(13-6-2-1-3-7-13)10-9-12-5-4-8-14(11-12)16(18)19/h1-11H/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFBODMWKWBFOK-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614-48-2, 24721-24-2
Record name Chalcone, 3-nitro-
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Record name 2-Propen-1-one, 3-(3-nitrophenyl)-1-phenyl-, (E)-
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Record name 614-48-2
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Record name 3-nitrochalcone
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Q & A

Q1: What kind of biological activities have been reported for 3-Nitrochalcones?

A1: Research indicates that 3-Nitrochalcone derivatives exhibit notable antimicrobial activity. Specifically, they have demonstrated efficacy against various bacteria, including Salmonella typhi and Shigella flexneri []. Additionally, some 3-Nitrochalcones display antifungal properties []. They have also shown potential as α-glucosidase and/or α-amylase inhibitors, suggesting potential anti-inflammatory applications [].

Q2: How does the structure of this compound influence its antimicrobial activity?

A2: While the exact mechanism of action for all 3-Nitrochalcones requires further investigation, studies highlight the importance of the nitro group and its position on the chalcone scaffold. Research suggests that the presence of the nitro group at the 3-position on the chalcone skeleton is crucial for antimicrobial activity []. Additionally, the introduction of electron-donating or electron-withdrawing substituents on the aromatic rings of the chalcone structure can significantly impact the compound's antifungal and cytotoxic activity [].

Q3: Can you provide examples of how researchers are modifying the this compound structure to study its effects?

A3: Researchers are exploring various structural modifications to optimize the activity of 3-Nitrochalcones. One example involves introducing different substituents on the aromatic rings. A study investigated the impact of incorporating dimethylamino groups alongside the nitro group, analyzing their structural effects []. Another study explored the biotransformation of 3-Nitrochalcones by entomopathogenic fungi, yielding novel glycosylated derivatives []. These modifications offer insights into structure-activity relationships and can guide the development of more potent and selective compounds.

Q4: Are there any analytical techniques commonly used to characterize 3-Nitrochalcones?

A4: Several analytical techniques are employed to characterize 3-Nitrochalcones. Common methods include Nuclear Magnetic Resonance spectroscopy (1H NMR and 13C NMR), Infrared spectroscopy (IR), and elemental analysis for structural confirmation []. Researchers also utilize these techniques to analyze the products of biotransformation experiments, confirming the formation of new derivatives [].

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